An In-depth Technical Guide to 4-Benzylaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Benzylaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzylaniline, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and the synthesis of its derivatives, and explores its role as a scaffold in the development of novel therapeutic agents, particularly in the field of oncology.
Core Properties of 4-Benzylaniline
4-Benzylaniline, also known as 4-aminodiphenylmethane, is a primary aromatic amine. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1135-12-2 | [1] |
| Molecular Formula | C₁₃H₁₃N | [2][3] |
| Molecular Weight | 183.25 g/mol | [2][4] |
| Appearance | White to yellow solid/crystals | [4] |
| Melting Point | 35-38 °C | [4] |
| Boiling Point | 142-144 °C at 1 mmHg | [5] |
| Solubility | Soluble in methanol. | [6] |
| Flash Point | 110 °C (closed cup) | [4][7] |
Synthesis and Experimental Protocols
4-Benzylaniline is commonly synthesized through the reductive amination of benzaldehyde (B42025) with aniline (B41778) or the reaction of benzyl (B1604629) chloride with aniline. The following sections provide detailed experimental protocols for its synthesis and the synthesis of a key derivative.
Experimental Protocol: Synthesis of 4-Benzylaniline via Reductive Amination
This protocol describes the synthesis of 4-benzylaniline from benzaldehyde and aniline using sodium borohydride (B1222165) as the reducing agent.
Materials:
-
Benzaldehyde
-
Aniline
-
DOWEX(R)50WX8 resin
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in THF (3 mL).
-
Add DOWEX(R)50WX8 resin (0.5 g) to the solution and stir the mixture at room temperature for 5 minutes to facilitate imine formation.[8]
-
Slowly add sodium borohydride (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-45 minutes.[8]
-
Upon completion, filter the reaction mixture to remove the resin.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-benzylaniline.
Experimental Protocol: Synthesis of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride
This protocol outlines the synthesis of a potent cytotoxic derivative of 4-benzylaniline, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline, via reductive amination, followed by conversion to its hydrochloride salt.
Materials:
-
p-Toluidine (B81030) (4-methylaniline)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
To a stirred solution of 3,4,5-trimethoxybenzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE), add p-toluidine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Add sodium triacetoxyborohydride (1.2 mmol) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dissolve the purified amine in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride.
Applications in Drug Development
The 4-benzylaniline scaffold is a privileged structure in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic and antimitotic activities.
Inhibition of Tubulin Polymerization
A series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts have been synthesized and evaluated for their potential as cytotoxic and antimitotic agents. These compounds act by inhibiting tubulin polymerization. A notable example is 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, which demonstrates a significant IC50 value of 3.5 µM for the inhibition of tubulin polymerization and exhibits broad cytotoxicity against various cancer cell lines.[4]
Modulation of the Hippo Signaling Pathway
Recent research has highlighted the role of N-benzylaniline derivatives in modulating the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[2][3] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is a common feature in many cancers.[5]
Derivatives of N-benzyl-3,4,5-trimethoxyaniline have been shown to activate the Hippo pathway, leading to the phosphorylation and inactivation of YAP.[2][3] This, in turn, suppresses the transcription of genes that promote cancer cell survival and proliferation.
Figure 1: Proposed mechanism of N-benzylaniline derivatives on the Hippo signaling pathway.
The diagram above illustrates how N-benzylaniline derivatives are proposed to activate the LATS1/2 and MOB1 kinases. This leads to the phosphorylation of YAP/TAZ, preventing their translocation to the nucleus and subsequent interaction with TEAD transcription factors. The ultimate result is the downregulation of genes that drive cell proliferation and survival, making these compounds promising candidates for cancer therapy. Some inhibitors with a benzylaniline scaffold may also act by directly binding to the TEAD lipid pocket, thereby preventing the YAP/TAZ-TEAD interaction.[9]
Safety and Handling
4-Benzylaniline is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Benzylaniline is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of cancer, make it an attractive scaffold for medicinal chemists. The ability of N-benzylaniline derivatives to modulate key signaling pathways, such as the Hippo pathway, opens up new avenues for the development of targeted cancer therapies. Further research into the synthesis and biological evaluation of novel 4-benzylaniline derivatives is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methyl-N-(3,4,5-trimethoxybenzylidene)aniline | C17H19NO3 | CID 15657369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
